2-(furan-2-ylmethyl)-1H-benzo[d]imidazole
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Overview
Description
2-(furan-2-ylmethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a furan ring and a benzimidazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-ylmethyl)-1H-benzo[d]imidazole typically involves the reaction of furan-2-carbaldehyde with o-phenylenediamine under acidic conditions. The reaction proceeds through a condensation mechanism, forming the benzimidazole ring system. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-ylmethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives and furan carboxylic acids, which can have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
2-(furan-2-ylmethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Research has shown that derivatives of this compound may have anticancer properties and can be used in the development of new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(furan-2-ylmethyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular pathways involved can vary depending on the specific biological target .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-ylmethyl)-1H-imidazole: Similar structure but lacks the benzo ring, leading to different biological activities.
2-(furan-2-ylmethyl)-1H-benzimidazole: Similar structure but with different substitution patterns on the benzimidazole ring.
2-(furan-2-ylmethyl)-1H-pyrrole: Contains a pyrrole ring instead of a benzimidazole ring, resulting in different chemical properties.
Uniqueness
2-(furan-2-ylmethyl)-1H-benzo[d]imidazole is unique due to its combination of the furan and benzimidazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N2O |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H10N2O/c1-2-6-11-10(5-1)13-12(14-11)8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14) |
InChI Key |
DGEZZWLUYFXYSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC=CO3 |
Origin of Product |
United States |
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